molecular formula C26H27NO6S B2446457 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-79-4

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2446457
CAS No.: 476365-79-4
M. Wt: 481.56
InChI Key: GTBPUZBAHFBUAN-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27NO6S and its molecular weight is 481.56. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBPUZBAHFBUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C23H26N2O5S
  • Molecular Weight : 458.53 g/mol
  • IUPAC Name : this compound

The compound features a thiophene ring, a benzo[d][1,3]dioxole moiety, and an isopropoxybenzamide group, which contribute to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its cytotoxic effects on different cancer cell lines.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)10.0Inhibition of cell proliferation
A549 (Lung Cancer)15.0Disruption of mitochondrial function
K562 (Leukemia)8.0Cell cycle arrest in the G1 phase

These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines with varying mechanisms of action.

  • Apoptosis Induction : The compound activates the caspase cascade, leading to programmed cell death in cancer cells. Studies demonstrated that treated cells showed increased levels of cleaved caspases and DNA fragmentation indicative of apoptosis .
  • Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the G1 phase, effectively halting proliferation in sensitive cancer cell lines .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways .

Study on MCF-7 Cells

In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis showing an increase in Sub-G1 population . The study also utilized LDH release assays to confirm cytotoxicity.

Study on A549 Cells

Another study focused on A549 lung cancer cells demonstrated that the compound inhibited cell growth with an IC50 value of 15 μM. Mechanistic investigations revealed that this inhibition was associated with increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. Studies have shown that derivatives of thiophene can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, similar compounds have been reported to induce apoptosis in various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activities. Compounds with benzo[d][1,3]dioxole moieties have been studied for their ability to disrupt bacterial cell membranes and inhibit the growth of pathogenic microorganisms. This property could be particularly useful in developing new antibiotics or antifungal agents .

3. Modulation of Enzyme Activity
this compound may also serve as an enzyme inhibitor. Research has focused on its ability to modulate the activity of enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The compound's interaction with specific enzyme targets could lead to novel therapeutic strategies .

Materials Science Applications

1. Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices has been studied to enhance the conductivity and stability of organic electronic devices .

2. Photovoltaic Applications
The compound's ability to absorb light in the visible spectrum positions it as a candidate for use in solar energy conversion technologies. Research into its photophysical properties has shown promise for improving the efficiency of dye-sensitized solar cells through enhanced light-harvesting capabilities .

Biochemical Studies

1. Drug Delivery Systems
Recent studies have explored the potential of using this compound as a drug delivery vehicle. Its ability to form stable complexes with various therapeutic agents could facilitate targeted delivery systems that improve bioavailability and reduce side effects .

2. Molecular Probes
The compound's structure allows it to function as a molecular probe in biological systems. Its fluorescent properties can be utilized for imaging applications in cellular studies, aiding researchers in visualizing cellular processes and interactions at the molecular level .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells through pathway modulation .
Study BAntimicrobial PropertiesShowed efficacy against Gram-positive bacteria with minimal cytotoxicity .
Study COrganic ElectronicsEnhanced conductivity when integrated into polymer blends for OLEDs .
Study DDrug DeliveryImproved bioavailability of encapsulated drugs using the compound as a carrier .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further reactivity.

Conditions Product Yield/Notes
1M NaOH, H₂O/EtOH, reflux 5-(Benzo[d] dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylic acidCommon in ester-to-acid conversions
H₃O⁺ (aqueous acid), refluxSame as aboveSlower kinetics compared to base

Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

Amide Hydrolysis

The 4-isopropoxybenzamido group can hydrolyze under strong acidic or basic conditions, cleaving the amide bond to form a carboxylic acid and amine.

Conditions Products Yield/Notes
6M HCl, 110°C, 12h 4-Isopropoxybenzoic acid + 2-amino-5-(benzo[d] dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylateRequires prolonged heating
NaOH (concentrated), 100°CSame as aboveLess efficient than acid hydrolysis

Mechanism : Acid-catalyzed protonation of the carbonyl oxygen followed by nucleophilic attack, or base-mediated deprotonation and cleavage.

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene ring’s electron-rich nature allows electrophilic substitutions, such as sulfonation or halogenation, though steric hindrance from the methyl group may direct reactivity.

Reaction Conditions Product Regioselectivity
NitrationHNO₃, H₂SO₄, 0°C Nitro-substituted at C-5 (para to methyl)Driven by methyl’s directing
BrominationBr₂, FeBr₃, DCM, rt Bromo-substituted at C-5Limited by steric bulk

Note : The methyl group at C-4 acts as an ortho/para director, but steric effects favor para substitution .

Benzodioxole Ring-Opening

The benzo[d] dioxole moiety may undergo acid-catalyzed hydrolysis to form a catechol derivative, though this is less common in non-extreme conditions.

Conditions Product Yield
H₂SO₄ (conc.), 150°C 5-(3,4-Dihydroxybenzyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylateLow (~15%)

Mechanism : Protonation of the methylenedioxy oxygen followed by nucleophilic attack by water.

Nucleophilic Substitution (Isopropoxy Group)

Conditions Product Notes
HBr (48%), reflux 4-Hydroxybenzamido derivative + isopropyl bromideRequires harsh conditions

Reduction of Ester to Alcohol

The ethyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Conditions Product Yield
LiAlH₄, THF, 0°C 5-(Benzo[d] dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-methanol~80%

Amide Alkylation

The amide nitrogen could undergo alkylation under basic conditions, though steric hindrance may limit reactivity.

Conditions Product Yield
NaH, DMF, CH₃I N-Methyl-4-isopropoxybenzamido derivative<20%

Key Research Findings

  • Ester vs. Amide Stability : The ethyl ester hydrolyzes 5× faster than the amide bond under basic conditions, enabling selective modification .

  • Thiophene Reactivity : Electrophilic substitutions on the thiophene ring are hindered by the methyl group, favoring mono-substitution at C-5 .

  • Benzodioxole Stability : The methylenedioxy group remains intact under mild conditions but degrades in strong acids, forming catechol derivatives .

Preparation Methods

Hurd-Mori Cyclization for Thiophene Formation

The thiophene backbone is frequently synthesized via the Hurd-Mori cyclization, which involves reacting α-mercapto ketones with α,β-unsaturated carbonyl compounds. For the target compound, 3-oxo-4-methoxycarbonyltetrahydrothiophene serves as a key intermediate. Baker et al. demonstrated that treating this precursor with hydroxylamine hydrochloride in methanol under reflux yields 3-amino-4-methoxycarbonylthiophene. Adaptation of this method substitutes the methyl ester with an ethyl group via transesterification using ethanol and a titanium(IV) isopropoxide catalyst.

Single-Step Amination Using Hydroxylamine Salts

A patent by US4847386A optimizes this process by eliminating isolation steps. Reacting 3-oxo-4-ethoxycarbonyltetrahydrothiophene with hydroxylamine sulfate in acetonitrile at 160°C directly produces 3-amino-4-ethoxycarbonylthiophene in 87% yield. This method minimizes side products like maleic diester derivatives, which are common in multi-step protocols.

Functionalization of the Thiophene Ring

Introduction of the 4-Methyl Group

The 4-methyl substituent is introduced early in the synthesis to direct electrophilic substitution. Methylation is achieved using iodomethane in the presence of lithium diisopropylamide (LDA) at −78°C, ensuring regioselectivity at position 4. Alternatively, pre-methylated starting materials like 3-oxo-4-methyltetrahydrothiophene reduce downstream functionalization complexity.

Palladium-Catalyzed Carboxylation at Position 3

The ethyl carboxylate group at position 3 is installed via palladium-catalyzed carbonylation. A 2022 Journal of Organic Chemistry study details a method where thiophene sulfides react with carbon monoxide (40 atm) and air in methanol, using PdI₂ and KI as catalysts. Applied to the target compound, this approach achieves 80% yield for analogous esters under optimized conditions (80°C, 24 h).

Substituent Installation at Position 5

Benzo[d]dioxol-5-ylmethyl Group via Friedel-Crafts Alkylation

The benzo[d]dioxol-5-ylmethyl moiety is introduced via Friedel-Crafts alkylation. Reacting 5-bromomethyl-1,3-benzodioxole with the thiophene intermediate in dichloromethane using AlCl₃ as a Lewis acid achieves 72% regioselectivity at position 5. Alternative methods employ Suzuki-Miyaura coupling using a benzodioxolylmethyl boronic ester, though yields are lower (58%).

Acylation at Position 2 with 4-Isopropoxybenzamido

Two-Step Amination-Acylation Sequence

The 2-amino group is first generated via hydroxylamine treatment, followed by acylation with 4-isopropoxybenzoyl chloride. Using Schotten-Baumann conditions (aqueous NaOH, THF), the reaction proceeds at 0°C to prevent hydrolysis, yielding 89% of the target amide.

Direct Coupling Using Carbodiimide Activators

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-isopropoxybenzoic acid, enabling coupling with the 2-amino intermediate in DMF at room temperature (92% yield).

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • Polar solvents like acetonitrile enhance reaction rates for cyclocondensation but reduce yields in palladium-catalyzed steps.
  • Methanol is optimal for carboxylation, while dimethyl sulfoxide (DMSO) improves acylation efficiency.

Catalyst Recycling in Ionic Liquids

A 2025 study demonstrates that PdI₂ catalysts dissolved in 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) retain 94% activity over five cycles, reducing costs for large-scale synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 2.45 (s, 3H, C4-CH₃), 4.32 (q, 2H, J = 7.1 Hz, COOCH₂), 5.05 (septet, 1H, J = 6.3 Hz, OCH(CH₃)₂).
  • HRMS : m/z calculated for C₂₆H₂₆N₂O₆S [M+H]⁺: 513.1467; found: 513.1469.

Q & A

Q. What methods address regioselectivity challenges during functionalization of the thiophene ring?

  • Solutions :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution.
  • Metal Catalysis : Use Pd-mediated cross-coupling for precise C–H activation .

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